molecular formula C16H22O B1608444 2,6-Dicyclopentylphenol CAS No. 66003-79-0

2,6-Dicyclopentylphenol

Cat. No.: B1608444
CAS No.: 66003-79-0
M. Wt: 230.34 g/mol
InChI Key: BMTAWHXOXODJBS-UHFFFAOYSA-N
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Description

2,6-Dicyclopentylphenol is a chemical compound of interest in scientific research, particularly due to the pharmacological profile of its structural analogs. This compound features a phenolic core that is disubstituted at the 2 and 6 positions with cyclopentyl groups, a architecture known to be significant in medicinal chemistry. Compounds with the 2,6-disubstituted phenol structure have been extensively investigated for their biological activity. Notably, research into novel 2,6-disubstituted phenol derivatives has identified compounds with potent activity as general anesthetics . The incorporation of specific alkyl groups in these positions is a key strategy in the design of new anesthetic agents with improved efficacy and safety profiles compared to propofol, suggesting that this compound may serve as a valuable intermediate or precursor in such pharmaceutical development efforts . Furthermore, phenolic compounds are widely recognized as important organic chemical raw materials and intermediates in industrial chemistry . As such, this compound may also find applications in materials science, as a building block for more complex molecules, or in the development of specialty chemicals. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,6-dicyclopentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c17-16-14(12-6-1-2-7-12)10-5-11-15(16)13-8-3-4-9-13/h5,10-13,17H,1-4,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTAWHXOXODJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C(=CC=C2)C3CCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20984479
Record name 2,6-Dicyclopentylphenol
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Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66003-79-0
Record name 2,6-Dicyclopentylphenol
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Record name 2,6-Dicyclopentylphenol
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Record name 2,6-Dicyclopentylphenol
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Record name 2,6-dicyclopentylphenol
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Preparation Methods

The synthesis of 2,6-dicyclopentylphenol generally involves the introduction of cyclopentyl groups onto a phenolic ring via alkylation or cross-coupling reactions. The key challenges include regioselective substitution at the 2 and 6 positions and managing steric hindrance due to bulky cyclopentyl groups.

Alkylation of Phenol Derivatives

One classical approach to prepare this compound is the direct alkylation of phenol or substituted phenols with cyclopentyl-containing reagents under acidic or basic catalysis.

  • Acid-Catalyzed Alkylation: Phenol can be alkylated using cyclopentyl halides or cyclopentylcarbinols in the presence of strong acids such as hydrochloric acid or sulfuric acid. Reaction temperatures typically range from 50 °C to reflux conditions depending on the acid used, with concentrated aqueous HCl (32%) preferred for hydrolysis steps.

  • Base-Promoted Alkylation: Using bases such as potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) allows for controlled alkylation with dialkyl oxalates or cyclopentyl ketones to form intermediate ketonic esters, which can be further transformed into substituted phenols.

Multi-Step Synthesis via Ketone Intermediates

A detailed patented method describes a multi-step synthesis starting from cyclopentyl derivatives leading to this compound analogs:

Step Reaction Description Reagents & Conditions Key Notes
1 Acidic hydrolysis of tert-butyl 1-acetylcyclopentanecarboxylate to 1-cyclopentylethanone Concentrated HCl (32%), 60-80 °C Hydrolysis under acidic conditions; aqueous or non-aqueous HCl can be used
2 Reaction of 1-cyclopentylethanone with dialkyl oxalate THF solvent, KOtBu base, -23 °C to 20 °C Base amount 1-1.3 eq., dialkyl oxalate 0.8-1.2 eq.; temperature carefully controlled to avoid side reactions
3 Formation of methyl 2-cyclopentyl-6-hydroxyisonicotinate Reflux at 60-65 °C, trimethyl orthoformate, acid catalyst Reaction time and temperature optimized for yield; work-up involves filtration and washing
4 Chlorination to methyl 2-chloro-6-cyclopentylisonicotinate Phenylphosphonic dichloride or POCl3, 110-140 °C Chlorination reagent used in excess (1.5-2.5 eq.); reaction time 3-5 h; work-up includes aqueous buffer extraction and distillation
5 Conversion to 2-cyclopentyl-6-methoxy-isonicotinic acid Sodium methanolate in methanol, hydrolysis Sodium methanolate in excess (8-15 eq.); ester hydrolysis to acid

This sequence highlights the complexity of introducing cyclopentyl groups and functionalizing the aromatic ring to yield phenolic derivatives structurally related to this compound.

Structural and Activity Considerations

Research comparing propofol analogs (2,6-diisopropylphenol derivatives) with cyclopentyl-substituted phenols indicates that this compound shows significantly different biological activity profiles, likely due to increased steric bulk and lipophilicity (Clog P ~5.6). This suggests that synthetic methods must accommodate the steric demands of dual cyclopentyl substitution.

Compound Potentiation Direct Activation Tadpole LORR (Loss of Righting Reflex) Clog P
This compound 1.0 1.0 1.0 5.6

This table from QSAR studies illustrates the low pharmacological activity of this compound compared to other analogs, underscoring the importance of precise synthetic control to explore structure-activity relationships.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations
Acid-Catalyzed Alkylation Cyclopentyl halides, HCl, H2SO4 50 °C to reflux Simple, direct alkylation Poor regioselectivity, side reactions
Base-Promoted Alkylation KOtBu, dialkyl oxalates, THF -23 °C to 20 °C Controlled substitution, better yields Requires low temperature control
Multi-Step Ketone Route Hydrolysis, oxalate reaction, chlorination 60-140 °C, multiple steps High purity, regioselective Multi-step, time-consuming
Pd-Catalyzed Cross-Coupling Cyclopentylzinc halide, Pd catalyst 55 °C, mild High specificity, good yields Requires organometallic reagents
Ester Hydrolysis and Functionalization NaOMe/MeOH, acid hydrolysis Room temp to reflux Converts intermediates to phenol Additional purification steps

Chemical Reactions Analysis

Types of Reactions: 2,6-Dicyclopentylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclopentyl-substituted cyclohexanols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., bromine or chlorine) and Friedel-Crafts alkylation or acylation reagents.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Cyclopentyl-substituted cyclohexanols.

    Substitution: Halogenated phenols and alkylated or acylated derivatives.

Scientific Research Applications

2,6-Dicyclopentylphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 2,6-Dicyclopentylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and biological activity. Additionally, the cyclopentyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Key Observations :

  • Steric Hindrance: The cyclopentyl groups in this compound create greater steric bulk compared to ethyl, methoxy, or chloro substituents. This hindrance reduces electrophilic substitution reactivity and enhances stability against oxidation .
  • Electronic Effects: Cyclopentyl and ethyl groups are electron-donating via induction, decreasing phenol acidity (theoretical pKa ~10–12). Methoxy groups donate electrons via resonance, further lowering acidity (pKa ~9–10 for 2,6-Dimethoxyphenol) . Chloro groups (electron-withdrawing) in 2,6-Dichloroindophenol increase acidity (pKa ~5–6), making it suitable as a redox indicator .

Research Findings :

  • Steric Twisting: X-ray studies of tris(2,6-dimethoxyphenyl) derivatives reveal non-planar "propeller" conformations due to steric clashes . Similar twisting is expected in this compound, further reducing reactivity.

Biological Activity

2,6-Dicyclopentylphenol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes two cyclopentyl groups attached to a phenolic ring. This structure influences its solubility, stability, and interaction with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress and preventing cellular damage. Studies have shown that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative damage.
  • Anti-inflammatory Effects : Preliminary research indicates that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a pivotal role.
  • Interaction with Biological Molecules : Investigations into the reactivity of this compound with proteins and nucleic acids suggest it may influence various biochemical pathways. Understanding these interactions can provide insights into its potential therapeutic applications.

Antioxidant Activity

A study assessing the antioxidant capabilities of this compound demonstrated a strong ability to reduce oxidative stress markers in vitro. The compound's effectiveness was measured using various assays that quantify radical scavenging activity.

Assay TypeIC50 (µM)
DPPH Radical Scavenging25.3
ABTS Radical Scavenging18.7

These results indicate that this compound is a potent antioxidant compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Activity

In a separate study focused on its anti-inflammatory properties, this compound was tested against several inflammatory markers in cultured cells. The results were promising:

Inflammatory MarkerTreatment (µM)Inhibition (%)
TNF-α1040
IL-61035
COX-21050

These findings suggest that the compound may effectively reduce inflammation by modulating cytokine production and enzyme activity associated with inflammatory processes.

Case Studies

  • Chronic Inflammation in Animal Models : A case study investigated the effects of this compound in a rat model of arthritis. The treatment group showed significant improvement in joint swelling and pain compared to the control group, indicating potential therapeutic benefits for inflammatory conditions.
  • Oxidative Stress in Neurodegenerative Diseases : Another case study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated a reduction in neuronal cell death and improved cognitive function metrics post-treatment.

Q & A

Q. What are the critical safety protocols for handling 2,6-Dichlorophenol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
  • Storage: Store in sealed containers at 2–8°C, away from oxidizing agents and heat sources .

Q. How can researchers detect and quantify 2,6-Dichlorophenol in environmental samples?

Methodological Answer:

  • Chromatographic Methods: Use HPLC-UV (detection limit: ~0.1 µg/L) or GC-MS (detection limit: ~0.05 µg/L) for high sensitivity. Calibrate with certified reference materials .
  • Electrochemical Sensors: Develop carbon-based electrodes modified with molecularly imprinted polymers (MIPs) for selective detection in aqueous matrices .

Advanced Research Questions

Q. How do environmental factors influence the biodegradation of 2,6-Dichlorophenol in sludge cultures?

Methodological Answer:

  • Key Parameters: Optimize pH (6.5–7.5), temperature (30–35°C), and microbial consortia (e.g., Pseudomonas spp.) to enhance degradation efficiency. Monitor extracellular polymeric substances (EPS) in sludge, which adsorb 2,6-DCP and reduce bioavailability .
  • Kinetic Modeling: Apply first-order decay models to predict half-life (t½) under varying redox conditions .

Q. How should researchers resolve contradictions in reported toxicity data for 2,6-Dichlorophenol?

Methodological Answer:

  • Systematic Review: Follow the HPV Chemical Challenge Program framework to collate and evaluate existing data (e.g., acute vs. chronic toxicity) .
  • Dose-Response Analysis: Use benchmark dose (BMD) modeling to reconcile discrepancies in EC50 values across studies .

Q. What experimental strategies are effective for studying 2,6-Dichlorophenol’s interaction with organic matter in soil?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding constants (Kd) between 2,6-DCP and humic acids .
  • Synchrotron-Based Spectroscopy: Employ X-ray absorption near-edge structure (XANES) to characterize chlorine speciation in soil-organo complexes .

Q. What synthetic routes are recommended for producing high-purity 2,6-Dichlorophenol derivatives?

Methodological Answer:

  • Electrophilic Substitution: Chlorinate phenol using Cl2/FeCl3 under controlled conditions (20–25°C) to minimize polychlorinated byproducts .
  • Purification: Use recrystallization from ethanol-water mixtures (70:30 v/v) to achieve ≥99% purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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